molecular formula C15H21NO4 B6359980 10-Undecynoyl-OSu CAS No. 1006592-57-9

10-Undecynoyl-OSu

Cat. No.: B6359980
CAS No.: 1006592-57-9
M. Wt: 279.33 g/mol
InChI Key: PUOUPBMTHXHXBB-UHFFFAOYSA-N
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Description

10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C15H21NO4 . Its molecular weight is 279.33 g/mol .


Chemical Reactions Analysis

This compound is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.


Physical and Chemical Properties Analysis

This compound is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.

Biochemical Analysis

Biochemical Properties

10-Undecynoyl-OSu plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of covalent bonds, which allows for the modification of biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUPBMTHXHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10-undecynoic acid (0.40 g, 2.2 mmol) in CH3CN (10 mL) was added O—(N-succinimidyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (0.99 g, 3.29 mmol). After stirring for 2 min at RT, the reaction was quenched with 1% AcOH and diluted with CHCl3 (150 mL). The organic solution was then extracted with 1% AcOH (10 mL), rinsed with H2O (2×40 mL), then dried over Na2SO4. The solution was then decanted and concentrated. A quantitative yield was assumed and the material was taken on directly to the next step. TLC (10% MeOH/CHCl3) Rf=0.90, UV active.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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